molecular formula C8H9NO B064694 beta-Ethenylidene-1H-pyrrole-1-ethanol CAS No. 175352-02-0

beta-Ethenylidene-1H-pyrrole-1-ethanol

Cat. No. B064694
M. Wt: 135.16 g/mol
InChI Key: JDMLVYKFRJMIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.

Mechanism Of Action

The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.

Biochemical And Physiological Effects

Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that beta-Ethenylidene-1H-pyrrole-1-ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of beta-Ethenylidene-1H-pyrrole-1-ethanol can also be a limitation, as it can make it difficult to control the reaction conditions.

Future Directions

There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol and its potential applications in organic synthesis.

Synthesis Methods

Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.

Scientific Research Applications

Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.

properties

CAS RN

175352-02-0

Product Name

beta-Ethenylidene-1H-pyrrole-1-ethanol

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2

InChI Key

JDMLVYKFRJMIPS-UHFFFAOYSA-N

SMILES

C=C=C(CO)N1C=CC=C1

Canonical SMILES

C=C=C(CO)N1C=CC=C1

synonyms

1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI)

Origin of Product

United States

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